1,3-Propanediol-SNS-032

Description

SNS-032 (formerly BMS-387032) is a potent and selective cyclin-dependent kinase (CDK) inhibitor targeting CDK2, CDK7, and CDK9. It has demonstrated broad antitumor activity in hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), as well as solid tumors such as pancreatic and breast cancers . Its primary mechanism involves transcriptional suppression via inhibition of RNA polymerase II (Pol II) phosphorylation, leading to rapid depletion of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, which are critical for cancer cell survival . SNS-032 also synergizes with other agents (e.g., Akt inhibitors) to enhance therapeutic efficacy, making it a versatile candidate for combination therapies .

Properties

IUPAC Name |

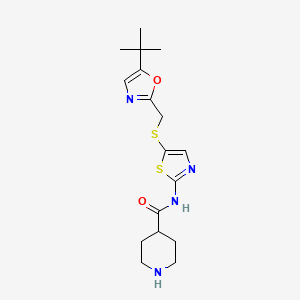

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSFTKFNBAZUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188100 | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345627-80-7 | |

| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 387032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS 387032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Reduction and Alkylation of Thiazole Intermediate

The synthesis begins with the reduction of thiazole derivative 1 (5-mercapto-1,3-thiazol-2-amine) using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C. This step generates a thiolate intermediate, which undergoes immediate alkylation with oxazole 2 (5-tert-butyl-1,3-oxazol-2-yl)methyl bromide in the presence of potassium carbonate (K₂CO₃). The reaction proceeds at room temperature for 12 hours, yielding amine intermediate 3 with a reported isolated yield of 93%.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–5°C (reduction), room temperature (alkylation)

- Reagents: NaBH₄ (2.5 equiv), K₂CO₃ (1.2 equiv)

- Workup: Aqueous extraction, silica gel chromatography

Step 2: Amide Bond Formation

The final step involves coupling amine 3 with piperidine-4-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base. The reaction is conducted in dimethylformamide (DMF) at room temperature for 6 hours, followed by purification via reversed-phase high-performance liquid chromatography (HPLC) to isolate SNS-032 in >95% purity.

Key Parameters:

- Molar Ratio: 1:1 (amine 3 : piperidine-4-carboxylic acid)

- Coupling Agent: HATU (1.5 equiv)

- Base: DIPEA (3.0 equiv)

- Yield: 85–90% (isolated)

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure of SNS-032:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, tert-butyl), 1.80–1.89 (m, 2H, piperidine), 2.65–2.73 (m, 2H, piperidine), 3.15–3.22 (m, 2H, piperidine), 4.12 (s, 2H, SCH₂), 6.45 (s, 1H, oxazole), 7.32 (s, 1H, thiazole), 8.21 (s, 1H, NH).

- High-Resolution MS (ESI): m/z 381.1245 [M+H]⁺ (calculated for C₁₇H₂₅N₄O₂S₂⁺: 381.1241).

Purity and Stability

HPLC analysis under gradient conditions (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) confirms a purity of >99% for clinical-grade SNS-032. Stability studies indicate that the compound remains intact in DMSO at −20°C for >12 months but degrades by 15% after 48 hours in aqueous solution (pH 7.4).

Scale-Up and Process Optimization

Industrial-Scale Synthesis

For phase I clinical trials, the synthesis was scaled to produce kilogram quantities. Modifications included:

Critical Process Parameters

A design-of-experiments (DoE) approach identified the following optimal conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | ±2% yield variability |

| HATU Equivalents | 1.3–1.5 | Maximizes coupling efficiency |

| DIPEA Equivalents | 2.8–3.2 | Prevents hydrolysis |

Preparation of Structural Analogues

To explore structure-activity relationships (SAR), researchers synthesized 14 analogues of SNS-032 by modifying the piperidine-4-carboxamide group.

Representative Analogues and Modifications

| Analogue | Modification | Synthetic Method | Yield (%) |

|---|---|---|---|

| 5 | Replacement of piperidine with morpholine | HATU-mediated coupling | 78 |

| 9 | Introduction of benzyl group | Reductive amination | 65 |

| 12 | N-Methylpiperidine derivative | Alkylation of SNS-032 with methyl iodide | 82 |

Chemical Reactions Analysis

Types of Reactions

SNS-032 undergoes various chemical reactions, including:

Oxidation: SNS-032 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on SNS-032, potentially altering its activity.

Substitution: Substitution reactions can introduce different substituents on the thiazole ring, affecting its selectivity and potency

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of SNS-032 with modified functional groups. These derivatives can have different biological activities and selectivities, making them useful for structure-activity relationship studies .

Scientific Research Applications

SNS-032 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and transcription.

Biology: Employed in cell biology studies to investigate the effects of CDK inhibition on cell proliferation and apoptosis.

Medicine: Under investigation in clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia and multiple myeloma.

Industry: Utilized in the development of new therapeutic agents targeting CDKs and related pathways

Mechanism of Action

SNS-032 exerts its effects by selectively inhibiting CDKs 2, 7, and 9. These kinases are involved in the regulation of the cell cycle and transcription. By inhibiting these kinases, SNS-032 disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of RNA synthesis and the downregulation of antiapoptotic proteins such as Mcl-1 and XIAP. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Mechanism of Action

Transcriptional Inhibition

SNS-032 binds competitively to the ATP-binding pockets of CDK7 and CDK9, inhibiting phosphorylation of the Pol II C-terminal domain (CTD) at Ser2 and Ser5. This disrupts transcription initiation and elongation, suppressing mRNA synthesis of short-lived oncoproteins (e.g., Mcl-1, XIAP, cyclin D1) .

Cell Cycle Arrest

By inhibiting CDK2, SNS-032 induces G1/S and G2/M phase arrest in multiple cancer models, including DLBCL and esophageal squamous cell carcinoma (ESCC), via downregulation of phosphorylated retinoblastoma (p-Rb) and cyclin E .

Apoptosis Induction

Depletion of anti-apoptotic proteins (Mcl-1, XIAP) activates caspase-dependent apoptosis, as evidenced by PARP cleavage and cytochrome c release in DLBCL and ESCC cells .

Comparison with Similar CDK Inhibitors

Selectivity and Potency

SNS-032 exhibits superior selectivity compared to pan-CDK inhibitors like Flavopiridol and Seliciclib :

- Key Advantage : SNS-032’s selectivity reduces off-target effects while maintaining high potency. For example, 0.1 μM SNS-032 induced apoptosis equivalent to 3 μM Flavopiridol in CLL cells .

Efficacy in Resistant Cancers

- Taxol-Resistant Breast Cancer : SNS-032 overcame resistance in MCF-7/TAX cells (IC50 = 164.5 nM) by downregulating Mcl-1 and activating caspases, unlike taxanes .

- AML with FLT3-ITD Mutations : SNS-032 showed IC50 values ≤100 nM in MV4-11 cells, outperforming conventional chemotherapies .

Toxicity Profile

- Normal Hematopoiesis: SNS-032 minimally affects normal hematopoietic stem cell self-renewal or differentiation, unlike Flavopiridol, which causes severe myelosuppression .

- Clinical Dose-Limiting Toxicity (DLT) : Tumor lysis syndrome (TLS) was observed in CLL patients at 75 mg/m², manageable with hydration and monitoring .

Combination Therapies and Synergistic Effects

Synergy with Akt Inhibition

- Perifosine : Combined with SNS-032, this regimen nearly eradicated AML colony formation by suppressing Akt phosphorylation (Ser473) and reactivating pro-apoptotic pathways .

Enhancement of TRAIL-Induced Apoptosis

In lung cancer models, SNS-032 sensitized A549 cells to TRAIL, achieving complete tumor regression in 7/8 mice via caspase-3 activation and mitochondrial depolarization .

Oncolytic Virus Combinations

- ZD55-MnSOD : Synergized with SNS-032 to inhibit colorectal cancer cell proliferation (IC50 reduction by 40–60%) through dual suppression of CDK and redox signaling .

Phase I Trials

- CLL : 75 mg/m² (MTD) induced apoptosis in 61% of patients, correlating with Mcl-1/XIAP downregulation .

Limitations

- Resistance Mechanisms : 14.9% of AML patients exhibited intrinsic resistance, possibly due to mTORC1/2 pathway redundancy or microenvironmental factors .

Biological Activity

SNS-032, a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, has garnered attention for its potential therapeutic applications in various malignancies. This article explores the biological activity of SNS-032, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.

SNS-032 exerts its effects primarily through the inhibition of CDK7 and CDK9, which are crucial for transcriptional regulation and cell cycle progression. By inhibiting these kinases, SNS-032 disrupts RNA polymerase II phosphorylation, leading to reduced transcription of genes that promote cell survival and proliferation, such as Mcl-1 and cyclin D1 .

Key Mechanisms:

- Inhibition of transcriptional activity.

- Induction of apoptosis in cancer cells.

- Reduction of anti-apoptotic proteins, enhancing cell death.

1. Esophageal Squamous Cell Carcinoma (ESCC)

In a study involving ESCC cell lines, SNS-032 demonstrated significant cytotoxic effects. The compound inhibited cellular viability and induced apoptosis in a concentration-dependent manner. Notably, it also enhanced sensitivity to cisplatin, a common chemotherapeutic agent . The study highlighted that SNS-032 reduced the expression of Mcl-1 and inhibited cell migration and invasion by downregulating MMP-1 .

2. Neuroblastoma

A comprehensive analysis of 109 neuroblastoma cell lines revealed that SNS-032 effectively reduced cell viability in 73% of the tested lines at therapeutic concentrations (<754 nM). The compound was particularly effective against multidrug-resistant sublines, indicating its potential as a treatment for refractory cases .

Table 1: Efficacy of SNS-032 in Neuroblastoma Cell Lines

| Cell Line | % Viability Reduction at <754 nM | Response to Multidrug Resistance |

|---|---|---|

| Parental Lines | 73% | Effective |

| Resistant Sublines | 62% | Effective |

3. Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)

In phase I clinical trials involving patients with CLL and MM, SNS-032 showed limited clinical activity but demonstrated significant inhibition of tumor growth and induction of apoptosis in malignant B cells. The study found that patients experienced modulation of target engagement at pharmacologically relevant doses .

Table 2: Phase I Study Results for CLL and MM

| Parameter | Result |

|---|---|

| Patient Cohorts | Previously treated patients |

| Administration | Weekly infusion |

| Observed Effects | Tumor growth inhibition |

| Apoptosis Induction | Yes |

Case Study: Advanced CLL Patient

In a clinical setting, a heavily pretreated patient with advanced CLL received SNS-032 as part of a phase I study. The treatment resulted in a notable reduction in lymphocyte counts and improvement in overall health metrics, although the patient had previously shown resistance to multiple therapies .

Q & A

Basic Research Question: What is the molecular mechanism of SNS-032 in cancer cells, and how does its selectivity for CDKs influence therapeutic outcomes?

Answer:

SNS-032 selectively inhibits CDK2 (IC50: 38–48 nM), CDK7 (IC50: 62 nM), and CDK9 (IC50: 4 nM), with minimal activity against CDK1/4 (IC50 >480 nM) . Its primary mechanism involves blocking transcriptional elongation (via CDK7/9 inhibition) and cell cycle progression (via CDK2 inhibition), leading to RNA polymerase II (RNA Pol II) dephosphorylation at serine residues 2 and 5. This disrupts RNA synthesis, depletes short-lived anti-apoptotic proteins like Mcl-1 and XIAP, and induces caspase-dependent apoptosis . The selectivity for CDK2/7/9 reduces off-target toxicity compared to pan-CDK inhibitors like flavopiridol .

Methodological Consideration:

- Use Western blotting to monitor RNA Pol II phosphorylation (pS2/pS5) and Mcl-1/XIAP levels.

- Validate CDK inhibition via kinase activity assays (e.g., ATP-competitive binding assays).

Basic Research Question: What experimental models are most relevant for studying SNS-032’s efficacy in hematological and solid tumors?

Answer:

Preclinical studies utilize:

- In vitro models : Chronic lymphocytic leukemia (CLL) cells (e.g., RPMI-8226, MCF-7, MDA-MB-435) for apoptosis assays .

- 3D capillary network assays : HUVECs co-cultured with U87MG cells to assess anti-angiogenic effects via VEGF suppression .

- In vivo xenografts : MDA-MB-435 breast cancer models in nude mice (15 mg/kg, i.p., every 3 days) show 65% tumor growth inhibition without systemic toxicity .

Methodological Consideration:

- For in vivo studies, monitor tumor volume via caliper measurements and validate apoptosis via TUNEL assays and cleaved PARP detection .

Advanced Research Question: How can researchers resolve contradictions between in vitro and in vivo pharmacodynamic data for SNS-032?

Answer:

Discrepancies may arise from serum protein binding differences (human vs. bovine serum) or reversible CDK inhibition. For example:

- In human serum, SNS-032 maintains potency due to reduced protein binding, whereas flavopiridol’s activity is attenuated .

- Reversible inhibition: RNA Pol II phosphorylation and Mcl-1 levels rebound after SNS-032 removal .

Methodological Consideration:

- Replicate in vitro conditions using 10% human serum to mirror clinical pharmacokinetics .

- Perform time-course experiments to assess transient vs. sustained target modulation.

Advanced Research Question: What strategies optimize SNS-032 combination therapies to overcome resistance in solid tumors?

Answer:

SNS-032 synergizes with:

- Anti-angiogenic agents : Blocks VEGF production in tumor-endothelial co-cultures .

- Proteasome inhibitors : Enhances Mcl-1/XIAP depletion in myeloma models .

- DNA-damaging agents : CDK inhibition may augment replication stress.

Methodological Consideration:

- Use Chou-Talalay combination index to quantify synergy.

- Validate using orthotopic models with dual-therapy dosing schedules.

Basic Research Question: What biomarkers are critical for assessing SNS-032’s mechanism-based activity in clinical trials?

Answer:

Key biomarkers include:

- RNA Pol II phosphorylation (pS2/pS5) : Surrogate for CDK7/9 inhibition .

- Mcl-1/XIAP levels : Flow cytometry or immunohistochemistry (IHC) in PBMCs .

- Caspase-3/8/9 activation : Annexin V/PI staining and fluorogenic substrates .

Methodological Consideration:

- Collect longitudinal PBMC samples during clinical trials for biomarker correlation with pharmacokinetics .

Advanced Research Question: How can pharmacodynamic modeling improve SNS-032 dosing in phase I trials?

Answer:

Phase I data (75 mg/m² MTD in CLL) show:

- Non-linear pharmacokinetics : Use LC/MS/MS to measure plasma concentrations and model AUC/MIC ratios .

- Dose-dependent CDK7/9 inhibition : Correlate RNA Pol II dephosphorylation with clinical response .

Methodological Consideration:

- Implement mechanistic PK/PD models integrating biomarker data (e.g., Mcl-1 suppression) to optimize dosing intervals.

Basic Research Question: What apoptosis pathways are activated by SNS-032, and how are they quantified?

Answer:

SNS-032 triggers both intrinsic (mitochondrial) and extrinsic pathways:

- Intrinsic : Caspase-9 activation via Mcl-1/XIAP depletion.

- Extrinsic : Caspase-8 activation via death receptor signaling .

Methodological Consideration:

- Use caspase-3/7 activity assays (e.g., luminescent substrates) and Annexin V-FITC/PI flow cytometry to quantify apoptosis.

Advanced Research Question: How do transcriptional (CDK7/9) vs. cell cycle (CDK2) effects of SNS-032 contribute to its antitumor activity?

Answer:

- CDK7/9 inhibition : Rapid transcriptional shutdown (minutes) depletes Mcl-1/XIAP, inducing apoptosis .

- CDK2 inhibition : Cell cycle arrest (G1/S phase) enhances cytotoxicity in proliferating cells .

Methodological Consideration:

- Use RNA-seq to profile transcriptional changes and EdU incorporation assays to assess cell cycle effects.

Basic Research Question: What are critical considerations for designing clinical trials with SNS-032 in hematologic malignancies?

Answer:

- Patient selection : Relapsed/refractory CLL or MM with high Mcl-1 expression .

- Dose escalation : Start at 25 mg/m² with TLS prophylaxis for CLL patients .

- Correlative endpoints : PBMC biomarker analysis (pS2 RNA Pol II, Mcl-1) .

Advanced Research Question: How can researchers optimize in vitro assays to account for SNS-032’s reversible inhibition and serum effects?

Answer:

- Serum conditions : Use human serum (10%) to avoid underestimating potency .

- Pulse-chase experiments : Expose cells to SNS-032 for 2–6 hours, then wash to assess reversibility .

Methodological Consideration:

- Include time-lapse microscopy to track real-time RNA Pol II recovery post-washout.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.